molecular formula C12H16O3 B1603266 Methyl 2-(3-methoxyphenyl)-2-methylpropanoate CAS No. 32454-33-4

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate

Cat. No. B1603266
CAS RN: 32454-33-4
M. Wt: 208.25 g/mol
InChI Key: FVSBGHWTPTUGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, more commonly referred to as MMP, is a chemical compound of the ester family. It is a naturally occurring compound that has a number of applications in the scientific and medical fields. It has a wide range of uses, from being used as a reactant in chemical synthesis to being used as a drug in the treatment of certain diseases.

Scientific Research Applications

Green Chemistry Synthesis

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate: is utilized in green chemistry for the synthesis of complex molecules. A notable example is its use in the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid. This process employs green chemistry approaches like Deep Eutectic Solvents (DES) and microwave-induced synthesis, highlighting the compound’s role in sustainable chemical practices .

Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 2-(3-methoxyphenyl)-2-methylpropanoate are explored for their potential as antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV agents. The structural flexibility of the compound allows for the creation of various analogues, enhancing its biological activity and therapeutic potential .

Antioxidant and Anti-inflammatory Applications

Research has shown that derivatives of Methyl 2-(3-methoxyphenyl)-2-methylpropanoate can have significant antioxidant and anti-inflammatory properties. These derivatives can reduce UVB-induced photodamage in vitro and in vivo, suggesting potential applications in dermatology and skin care for protecting against premature aging .

Organic Synthesis Intermediate

As an organic intermediate, Methyl 2-(3-methoxyphenyl)-2-methylpropanoate is important in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. Its role as a building block in organic synthesis underscores its versatility and importance in various chemical industries .

Cosmeceutical Ingredient

Due to its antioxidant properties, this compound and its derivatives can be used as active ingredients in cosmeceuticals. They can help in preventing or reversing the effects of aging on the skin, such as wrinkles and loss of elasticity, by combating oxidative stress and inflammation .

properties

IUPAC Name

methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSBGHWTPTUGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619383
Record name Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate

CAS RN

32454-33-4
Record name Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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